trans-3-Hexenyl acetate
Overview
Description
Trans-3-Hexenyl acetate is a compound that is part of a group known as green leaf volatiles (GLVs), which are emitted from plants when they are mechanically damaged or attacked by herbivores. These compounds play a role in plant defense by attracting predators of herbivores, preventing the spread of pathogens, and inducing defense pathways. In Arabidopsis thaliana, a model organism for plant biology, trans-3-Hexenyl acetate is the major volatile released upon leaf wounding .
Synthesis Analysis
The synthesis of trans-3-Hexenyl acetate can be achieved through the acetylation of 3-hexen-1-ol using anhydride in the presence of styrene-type cation exchange resins. This method has been shown to be effective, with a high yield of the product reaching up to 93% . In Arabidopsis thaliana, the enzyme responsible for the in planta production of trans-3-Hexenyl acetate is a BAHD acyltransferase named CHAT, which catalyzes the formation of the ester from acetyl-CoA and (Z)-3-hexen-1-ol .
Molecular Structure Analysis
The molecular structure of trans-3-Hexenyl acetate is characterized by the presence of an ester functional group, which is formed by the reaction between an alcohol and an acyl group. The specific structure of trans-3-Hexenyl acetate includes a hexenyl chain with a double bond in the trans configuration, which is important for its biological activity and its physical and chemical properties .
Chemical Reactions Analysis
The ozonolysis reaction of trans-3-Hexenyl acetate in the atmosphere has been studied using density functional theory. The reaction begins with the formation of primary ozonides and proceeds through various pathways involving biradicals and secondary ozonides. The rate constants for these reactions have been calculated and show temperature dependence, which is important for understanding the environmental fate of this compound .
Physical and Chemical Properties Analysis
The physical properties of trans-3-Hexenyl acetate, such as density and viscosity, have been measured in binary mixtures with ethanol at different temperatures. These properties are influenced by the molecular structure of the ester and are important for applications in flavor and fragrance industries. The excess molar volume and viscosity deviation from ideality have been calculated, providing insight into the interactions between trans-3-Hexenyl acetate and ethanol in solution .
Scientific Research Applications
Biosynthesis and Industrial Application
Trans-3-Hexenyl acetate is a short-chain ester with a fruity odor, often used in the food industry. Studies have explored optimized biosynthesis methods for esters like trans-3-Hexenyl acetate, utilizing immobilized lipase for transesterification processes. This research is vital for the efficient production of flavor compounds in the food industry (Chiang, Chang, & Shieh, 2003).
Atmospheric Chemistry and Environmental Impact
Research on the gas-phase reaction of ozone with trans-3-Hexenyl acetate provides insights into the atmospheric fate of such compounds. Understanding their reaction rates and product formation yields is crucial for environmental assessments, especially given their prevalence in biogenic emissions (Grosjean, Grosjean, & Seinfeld, 1996).
Catalytic Synthesis and Chemical Characterization
Studies have also focused on the effective synthesis of cis-3-hexen-1-yl acetate, a structurally similar compound, via transesterification, highlighting the role of catalysts in the production process. These studies contribute to the advancement of synthetic methods in the chemical industry (Xiaoshuan et al., 2013).
Influence on Insect Behavior
Trans-3-Hexenyl acetate plays a role in influencing insect behavior. Research on insect-induced plant volatiles demonstrates how compounds like trans-3-Hexenyl acetate can affect insect interactions with plants, providing insights into pest control and plant protection (Ibrahim et al., 2008).
Water Quality and Sensory Analysis
The compound's presence in drinking water, contributing to grassy-type odors, has been a subject of study. Understanding the stability and behavior of such odors in water is important for maintaining water quality and consumer acceptability (Khiari et al., 1999).
Safety And Hazards
properties
IUPAC Name |
[(E)-hex-3-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVOOAXDOBMCE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880889 | |
Record name | trans-3-Hexenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Sharp fruity green aroma reminiscent of unripe pear or banana | |
Record name | trans-3-Hexenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2154/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | trans-3-Hexenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2154/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.917 (20º) | |
Record name | trans-3-Hexenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2154/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
trans-3-Hexenyl acetate | |
CAS RN |
3681-82-1, 1708-82-3 | |
Record name | (E)-3-Hexenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3681-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexen-1-ol, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexenyl acetate, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexen-1-ol, 1-acetate, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-3-Hexenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hex-3-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hex-3-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXENYL ACETATE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E556G2EOZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | trans-3-Hexenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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